molecular formula C10H11NO B182084 Benzene, (1-isocyanatopropyl)-, (S)- CAS No. 164033-12-9

Benzene, (1-isocyanatopropyl)-, (S)-

Cat. No.: B182084
CAS No.: 164033-12-9
M. Wt: 161.2 g/mol
InChI Key: XGPXXSJFZSZULR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, (1-isocyanatopropyl)-, (S)-, also known as Benzene, (1-isocyanatopropyl)-, (S)-, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, (1-isocyanatopropyl)-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-isocyanatopropyl)-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

In organic chemistry, isocyanate is the functional group with the formula R−N=C=O . Organic compounds that contain an isocyanate group are referred to as isocyanates . Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .

Cellular Effects

Molecular Mechanism

The molecular mechanism of [(1S)-1-isocyanatopropyl]benzene involves its reactivity as an isocyanate. Isocyanates react with amines to give ureas, and with alcohols to form a urethane linkage . These reactions can influence various biochemical processes at the molecular level.

Properties

IUPAC Name

[(1S)-1-isocyanatopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPXXSJFZSZULR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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